molecular formula C13H23N5 B8551754 N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine

N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine

Cat. No.: B8551754
M. Wt: 249.36 g/mol
InChI Key: NSBZRRCRZALINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine is a useful research compound. Its molecular formula is C13H23N5 and its molecular weight is 249.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H23N5

Molecular Weight

249.36 g/mol

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propan-2-amine

InChI

InChI=1S/C13H23N5/c1-12(2)14-6-7-17-8-10-18(11-9-17)13-15-4-3-5-16-13/h3-5,12,14H,6-11H2,1-2H3

InChI Key

NSBZRRCRZALINZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine (2.46 g, 0.012 mol) in methanol (45 mL) was added acetone (0.9 mL, 0.012 mol) and zinc chloride/sodium cyanoborohydride solution in dichloromethane (24 mL, containing 0.006 mol zinc chloride and 0.012 mol sodium cyanoborohydride) at room temperature. The resulting mixture was stirred at room temperature for 1 hour, and then an additional portion of the zinc chloride/cyanoborohydride solution (2 mL) was added. The mixture was then stirred at room temperature for 2 days. To the reaction mixture was added 1M aqueous sodium hydroxide solution (18 mL). The methanol was removed on a rotary evaporator, and the residue was partitioned between dichloromethane (100 mL) and brine solution (100 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator. The desired intermediate, N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine (TLC on silica gel using 30% methanol in ethyl acetate, Rf=0.31 ), was isolated as a colorless oil by cttromatography on 250 gm of silica gel using 30% methanol/ethyl acetate as the eluant (1.28 g, 50% yield).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
zinc chloride sodium cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
zinc chloride cyanoborohydride
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
50%

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